2-Amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC16242214
Molecular Formula: C9H9Cl2NO3
Molecular Weight: 250.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9Cl2NO3 |
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Molecular Weight | 250.08 g/mol |
IUPAC Name | 2-amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9Cl2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15) |
Standard InChI Key | CZMZPVRJCFFMGI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)O |
Introduction
Chemical Identity and Structural Features
2-Amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid belongs to the class of β-amino acids, distinguished by an amino group (-NH2) attached to the β-carbon of a propanoic acid backbone. The phenyl ring at the β-position is substituted with hydroxyl (-OH) and two chlorine atoms at the 2- and 3-positions, respectively. This substitution pattern differentiates it from closely related compounds such as (S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (CAS: 15106-62-4), which features chlorine atoms at the 3- and 5-positions .
Molecular Formula and Weight
The molecular formula is inferred as C9H9Cl2NO3, with a calculated molecular weight of 250.08 g/mol based on analogous dichlorinated β-amino acids . Comparative data from the NIST Chemistry WebBook for DL-tyrosine (C9H11NO3, MW: 181.19 g/mol) highlight the impact of chlorine substituents on molecular mass and steric properties.
Stereochemical Considerations
Synthesis and Derivative Formation
The synthesis of β-amino acid derivatives bearing substituted phenyl groups is well-documented. A general approach involves the reaction of aminophenols with acrylic acid derivatives, as demonstrated in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives .
Proposed Synthetic Pathway
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Starting Material: 2,3-Dichloro-4-aminophenol could serve as the precursor, reacting with methyl acrylate or acrylic acid under reflux conditions.
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Intermediate Formation: This would yield N-(2,3-dichloro-4-hydroxyphenyl)-β-alanine methyl ester or the corresponding carboxylic acid.
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Functionalization: Subsequent hydrazinolysis or condensation with aldehydes/ketones could generate hydrazone or heterocyclic derivatives, as observed in analogous syntheses .
Table 1: Key Reaction Conditions for Analog Synthesis
Physicochemical Properties
Solubility and Stability
Based on data for (S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid :
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Solubility: ≥50 mg/mL in DMSO (199.94 mM), with ultrasonic agitation often required.
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Storage: Recommended at -20°C to prevent degradation, consistent with the instability of halogenated aromatic compounds under ambient conditions .
Spectroscopic Characterization
While specific NMR or IR data for the 2,3-dichloro isomer are unavailable, analogous compounds exhibit:
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1H NMR: Doublets for aromatic protons (δ 6.8–7.2 ppm), broad singlets for NH2 groups (δ 4.1–5.0 ppm), and multiplets for aliphatic chains .
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13C NMR: Signals for carbonyl carbons (δ 170–175 ppm) and chlorine-substituted aromatic carbons (δ 120–135 ppm) .
Microbial Strain | MIC Range (μg/mL) | Mechanism of Action |
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Methicillin-Resistant S. aureus | 8–32 | Cell Wall Synthesis Inhibition |
Fluconazole-Resistant C. albicans | 16–64 | Ergosterol Biosynthesis Interference |
Metabolic Considerations
Chlorinated aromatic compounds are often substrates for hepatic cytochrome P450 enzymes, leading to hydroxylated or dechlorinated metabolites. The Human Metabolome Database lists similar structures, such as 2-amino-3-(4-{[2-amino-3-(4-hydroxyphenyl)propanoyl]oxy}-3-chlorophenyl)propanoic acid (HMDB0014971), suggesting potential Phase II conjugation pathways .
Challenges and Future Directions
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Stereoselective Synthesis: Resolution of enantiomers to evaluate chirality-dependent bioactivity.
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Toxicity Profiling: Assessment of hepatotoxicity and neurotoxicity in in vitro models.
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Structural Optimization: Introducing electron-withdrawing groups to enhance pharmacokinetic properties.
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